3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
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Overview
Description
3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: is a complex organic compound that belongs to the class of thienothiophenes Thienothiophenes are heterocyclic compounds containing a fused ring system of thiophene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a thienothiophene derivative followed by nucleophilic substitution reactions to introduce the amino and chlorophenyl groups . The reaction conditions often require the use of strong bases and solvents such as ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: A simpler analog with similar structural features but lacking the amino and chlorophenyl substituents.
Dithieno[3,2-b2′,3′-d]thiophene: Another related compound with a fused thiophene ring system, known for its applications in organic electronics.
Uniqueness
The presence of amino and chlorophenyl groups in 3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE imparts unique chemical properties, making it more versatile for various applications compared to its simpler analogs. These substituents enhance its reactivity and potential for functionalization, broadening its scope in scientific research and industrial applications.
Properties
Molecular Formula |
C20H14Cl2N4O2S2 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N4O2S2/c21-9-1-5-11(6-2-9)25-18(27)16-14(23)13-15(24)17(30-20(13)29-16)19(28)26-12-7-3-10(22)4-8-12/h1-8H,23-24H2,(H,25,27)(H,26,28) |
InChI Key |
JBJUCKXXLXNBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=C(C=C4)Cl)N)Cl |
Origin of Product |
United States |
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